N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201299
InChI: InChI=1S/C17H20N4O/c1-12-13(2)20-16-5-4-14(10-15(12)16)17(22)19-6-3-8-21-9-7-18-11-21/h4-5,7,9-11,20H,3,6,8H2,1-2H3,(H,19,22)
SMILES:
Molecular Formula: C17H20N4O
Molecular Weight: 296.37 g/mol

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC20201299

Molecular Formula: C17H20N4O

Molecular Weight: 296.37 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide -

Specification

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-2,3-dimethyl-1H-indole-5-carboxamide
Standard InChI InChI=1S/C17H20N4O/c1-12-13(2)20-16-5-4-14(10-15(12)16)17(22)19-6-3-8-21-9-7-18-11-21/h4-5,7,9-11,20H,3,6,8H2,1-2H3,(H,19,22)
Standard InChI Key KFJMWVRXLITGOS-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN3C=CN=C3)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacologically significant heterocycles: a 1H-indole ring and a 1H-imidazole group. The indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with methyl groups at positions 2 and 3. These alkyl substituents enhance the lipophilicity of the indole core, potentially influencing membrane permeability and target binding . At position 5, a carboxamide group (-CONH2) is attached, which contributes hydrogen-bonding capacity and polarity. The propyl chain (C3H6) links the indole to the imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This spacer balances flexibility and rigidity, allowing optimal positioning of the imidazole for molecular interactions .

Calculated Physicochemical Parameters

Based on structural analogs and computational modeling, the molecular formula of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is inferred to be C₁₈H₂₂N₄O, yielding a molecular weight of 310.44 g/mol . Key physicochemical properties include:

  • logP: Estimated at 2.1–2.5, indicating moderate lipophilicity due to the indole’s aromatic system and methyl groups .

  • Hydrogen bond donors/acceptors: Three donors (one from the carboxamide, two from imidazole) and five acceptors (two from imidazole, one from carboxamide, two from indole nitrogen), suggesting moderate solubility in polar solvents .

  • Polar surface area (PSA): Approximately 70–75 Ų, aligning with compounds exhibiting moderate blood-brain barrier permeability .

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide likely involves three key components:

  • 2,3-Dimethyl-1H-indole-5-carboxylic acid: Prepared via Fischer indole synthesis or palladium-catalyzed coupling reactions.

  • 3-(1H-Imidazol-1-yl)propan-1-amine: Synthesized by alkylating imidazole with 3-bromopropylamine .

  • Amide coupling: Connects the indole-carboxylic acid and imidazole-alkylamine using activating agents.

Preparation of 2,3-Dimethyl-1H-indole-5-carboxylic Acid

A modified Fischer indole synthesis could be employed, where phenylhydrazine reacts with 3-methylbutan-2-one under acidic conditions to form the indole core. Subsequent Friedel-Crafts acetylation at position 5 introduces the carboxylic acid group .

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine

Imidazole is treated with 3-bromopropylamine hydrobromide in the presence of a base (e.g., potassium carbonate) to yield the alkylated product. Purification via column chromatography ensures high purity .

Amide Bond Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). Reaction with 3-(1H-imidazol-1-yl)propan-1-amine at room temperature for 12–24 hours affords the final product .

Biological Activity and Mechanism of Action

Heme Oxygenase-1 (HO-1) Inhibition

Structural analogs, such as indole-imidazole hybrids, exhibit potent HO-1 inhibition, a therapeutic target in cancer and inflammatory diseases . For example, compound 4d from PMC8704944 (IC₅₀ = 1.03 μM) shares critical features with the subject compound:

  • Indole core: Engages in π-π stacking with hydrophobic residues in the HO-1 active site.

  • Imidazole side chain: Coordinates with the heme iron, disrupting enzyme function .
    The methyl groups at positions 2 and 3 may enhance binding affinity by filling hydrophobic pockets adjacent to the active site.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

The compound’s logP (~2.3) and PSA (~72 Ų) predict moderate oral bioavailability (~40–60%) with potential for central nervous system penetration . The propyl spacer may reduce efflux by P-glycoprotein compared to shorter linkers.

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 3A4 is anticipated, with oxidation of the indole methyl groups and imidazole ring. Glucuronidation of the carboxamide may facilitate renal excretion .

Comparative Analysis with Structural Analogs

FeatureN-[3-(1H-Imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamideCompound Y206-7132 Compound 4d
Core structure2,3-Dimethylindole2,5-DimethylfuranN-Methylindole
Side chain3-(Imidazol-1-yl)propyl3-(Imidazol-1-yl)propyl3-(Imidazol-1-yl)propyl
BioactivityPredicted HO-1 inhibitionUndisclosedHO-1 inhibition (IC₅₀ = 1.03 μM)
Molecular weight310.44 g/mol247.29 g/mol349.41 g/mol

Future Directions and Research Gaps

While preliminary data on analogs are promising, empirical studies on N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide are urgently needed. Key priorities include:

  • In vitro profiling: HO-1 inhibition assays, antimicrobial susceptibility testing.

  • In vivo pharmacokinetics: Oral bioavailability and tissue distribution studies in rodent models.

  • Toxicology: Acute and chronic toxicity assessments to establish safety margins.

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